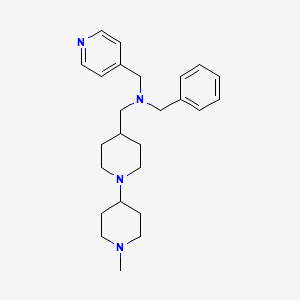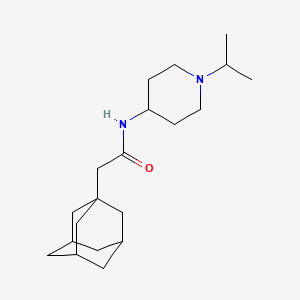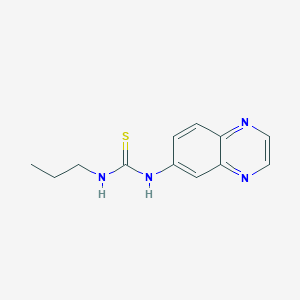
dimethyl 4-(acetylamino)decanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(acetylamino)decanedioate, also known as DADAO, is a molecule that has been widely used in scientific research due to its unique properties. This molecule is a derivative of decanedioic acid and contains an acetylamino group, making it an amide. DADAO has been used in various scientific studies due to its ability to mimic the behavior of biological molecules, making it an important tool in biochemical research.
作用機序
Dimethyl 4-(acetylamino)decanedioate works by mimicking the behavior of biological molecules, such as amino acids and peptides. It can interact with enzymes and other proteins in a similar manner, allowing researchers to study the mechanisms of these interactions in detail. Additionally, this compound can be used to study the binding affinity of proteins to ligands, providing valuable insights into the structure and function of these molecules.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on its own. However, it has been used as a tool to study the effects of other molecules on biological systems. For example, this compound has been used as a substrate for enzymes to study the effects of enzyme inhibitors on enzyme activity.
実験室実験の利点と制限
One of the main advantages of using dimethyl 4-(acetylamino)decanedioate in lab experiments is its ability to mimic the behavior of biological molecules. This allows researchers to study the mechanisms of biological processes in a controlled environment. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for many experiments.
One limitation of using this compound is that it is not a perfect mimic of biological molecules. While it can interact with enzymes and other proteins in a similar manner, there may be subtle differences in the interactions that could affect the results of experiments. Additionally, this compound may not be suitable for all types of experiments, as its properties may not be relevant to certain biological processes.
将来の方向性
There are many potential future directions for research involving dimethyl 4-(acetylamino)decanedioate. One area of interest is the development of new enzyme inhibitors and other drugs based on the structure of this compound. Additionally, this compound could be used as a tool for studying the effects of environmental toxins on biological systems. Finally, researchers could explore the use of this compound in the development of new imaging techniques for studying biological processes in real-time.
合成法
Dimethyl 4-(acetylamino)decanedioate can be synthesized through a simple reaction between decanedioic acid and acetic anhydride in the presence of a catalyst. The reaction results in the formation of this compound as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
Dimethyl 4-(acetylamino)decanedioate has been used in various scientific studies due to its ability to mimic the behavior of biological molecules. It has been used as a substrate for enzymes, as well as a model for studying protein-ligand interactions. This compound has also been used as a building block for the synthesis of other molecules, such as peptides and amino acids.
特性
IUPAC Name |
dimethyl 4-acetamidodecanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-11(16)15-12(9-10-14(18)20-3)7-5-4-6-8-13(17)19-2/h12H,4-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPONBDXVPDMQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCCC(=O)OC)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)
![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)
![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)
![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)

![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)


![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
